molecular formula C36H45N7O13 B12300561 {4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate

{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate

Cat. No.: B12300561
M. Wt: 783.8 g/mol
InChI Key: UTNZOKGPGOHCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-VCP-NB involves several steps, starting with the preparation of the maleimide-PEG2 intermediate. This intermediate is then reacted with VCP-NB under specific conditions to form the final product . The reaction typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) and may involve sonication to enhance solubility .

Industrial Production Methods

Industrial production of Mal-PEG2-VCP-NB follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures (-20°C to -80°C) to maintain its stability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Mal-PEG2-VCP-NB involves its role as a linker in ADCs. The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds. The VCP group is cleavable, allowing the release of the cytotoxic drug upon reaching the target cells . This targeted delivery minimizes damage to healthy cells and enhances the efficacy of the drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG2-VCP-NB is unique due to its specific combination of a maleimide group, a 2-unit PEG, and a VCP-NB group. This combination provides both stability and cleavability, making it highly effective in ADC applications .

Properties

Molecular Formula

C36H45N7O13

Molecular Weight

783.8 g/mol

IUPAC Name

[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C36H45N7O13/c1-23(2)32(41-29(44)15-18-53-20-21-54-19-17-42-30(45)13-14-31(42)46)34(48)40-28(4-3-16-38-35(37)49)33(47)39-25-7-5-24(6-8-25)22-55-36(50)56-27-11-9-26(10-12-27)43(51)52/h5-14,23,28,32H,3-4,15-22H2,1-2H3,(H,39,47)(H,40,48)(H,41,44)(H3,37,38,49)

InChI Key

UTNZOKGPGOHCAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCN3C(=O)C=CC3=O

Origin of Product

United States

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